molecular formula C8H7NO B1645224 Benzoxazine

Benzoxazine

Cat. No. B1645224
M. Wt: 133.15 g/mol
InChI Key: CMLFRMDBDNHMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743852B2

Procedure details

A 500 mL round bottom flask was charged with 3-aminopropyltriethoxysilane (44.2 g, 200 mmol), paraformaldehyde (15.0 g, 500 mmole), siloxane bridged bisphenol (26.8 g, 100 mmole, prepared as described in Example 10A), and toluene (200 ml). A magnetic stir bar was added to the flask, which was fitted with a Dean-Stark trap and condenser. The reaction mixture was heated to reflux for 4.0 hours while stirring. A total of 7.2 ml (400 mmole) of water was collected. The reaction mixture was allowed to cool to room temperature and then passed through a thin layer of silica gel. The toluene solvent was removed by rotary evaporation and the residue remaining in the flask was sparged with nitrogen gas for four hours while the flask was maintained at 60° C. The final product was a slightly red, moderately viscous liquid. The yield of this bisbenzoxazine was 80% of theory.
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
siloxane bridged bisphenol
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si](OCC)(OCC)OCC.C=[O:16].O.[C:18]1(C)C=[CH:22][CH:21]=[CH:20][CH:19]=1>>[O:16]1[C:22]2[CH:21]=[CH:20][CH:19]=[CH:18][C:4]=2[CH:3]=[CH:2][NH:1]1

Inputs

Step One
Name
Quantity
44.2 g
Type
reactant
Smiles
NCCC[Si](OCC)(OCC)OCC
Name
Quantity
15 g
Type
reactant
Smiles
C=O
Name
siloxane bridged bisphenol
Quantity
26.8 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A magnetic stir bar was added to the flask, which
CUSTOM
Type
CUSTOM
Details
was fitted with a Dean-Stark trap and condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4.0 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The toluene solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
was sparged with nitrogen gas for four hours while the flask
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 60° C

Outcomes

Product
Name
Type
Smiles
O1NC=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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